9-Benzyl-10-methylanthracene

Beschreibung

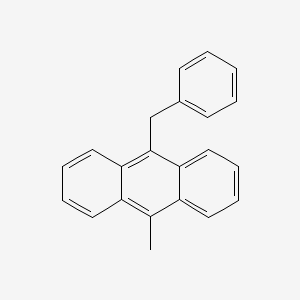

9-Benzyl-10-methylanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an anthracene backbone substituted with a benzyl group at position 9 and a methyl group at position 10. The benzyl group introduces steric bulk and aromatic conjugation, while the methyl group at position 10 may influence electronic properties and molecular packing.

Eigenschaften

CAS-Nummer |

24451-61-4 |

|---|---|

Molekularformel |

C22H18 |

Molekulargewicht |

282.4 g/mol |

IUPAC-Name |

9-benzyl-10-methylanthracene |

InChI |

InChI=1S/C22H18/c1-16-18-11-5-7-13-20(18)22(15-17-9-3-2-4-10-17)21-14-8-6-12-19(16)21/h2-14H,15H2,1H3 |

InChI-Schlüssel |

CJLKRNNODLUJLE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 9-Benzyl-10-methylanthracene erfolgt typischerweise durch die Friedel-Crafts-Alkylierungsreaktion. Diese Methode verwendet Anthracen als Ausgangsmaterial, das in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3) mit Benzylchlorid alkyliert wird. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Katalysators zu verhindern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Anthracen-Derivaten, einschließlich this compound, verwendet oft ähnliche Synthesewege, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen sorgt für höhere Ausbeuten und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 9-Benzyl-10-methylanthracene unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Anthrachinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Dihydroanthracen-Derivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an den Positionen 9 und 10 einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Brom (Br2) und Salpetersäure (HNO3) werden für elektrophile Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Anthrachinon-Derivate.

Reduktion: Dihydroanthracen-Derivate.

Substitution: Verschiedene substituierte Anthracen-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Synthesis of Functionalized Compounds

9-Benzyl-10-methylanthracene serves as a versatile building block for synthesizing various functionalized compounds. Its structure allows for selective reactions, particularly with electrophiles. For instance, the deprotonation of 9-methylanthracene derivatives can lead to the formation of new chromophores and sensor compounds, enhancing their reactivity and utility in organic synthesis .

Coordination Chemistry

The compound has been utilized as an S-donor ligand in coordination chemistry. In one study, derivatives of this compound were synthesized and reacted with palladium complexes to form luminescent coordination compounds. These compounds exhibit interesting photophysical properties, making them suitable for applications in photonics and optoelectronics .

Materials Science

Organic Light Emitting Diodes (OLEDs)

Due to its luminescent properties, this compound has potential applications in the development of organic light-emitting diodes. The ability to modify its structure allows researchers to tailor its emission characteristics for specific wavelengths, which is crucial for optimizing OLED performance .

Polymeric Materials

The compound can be incorporated into polymer matrices to enhance their optical properties. Research indicates that adding anthracene derivatives can improve the thermal stability and mechanical properties of polymers, making them more suitable for various industrial applications .

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. Research into related anthracene derivatives has shown promising results against SARS-CoV-2 by inhibiting key viral proteins involved in replication. The structure-activity relationship studies indicate that modifications to the anthracene core can significantly enhance antiviral potency .

Cancer Research

The compound's structural similarities to known antitumor agents have led to investigations into its cytotoxic effects against cancer cell lines. Preliminary studies suggest that certain derivatives may exhibit selective cytotoxicity towards cancer cells, making them candidates for further development as anticancer drugs .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Hu et al. (2006) | Synthesis of luminescent compounds | Developed emissive molecular compounds using anthracene derivatives; highlighted the potential for OLED applications. |

| Shichibu et al. (2016) | Coordination chemistry | Synthesized a thioacetal derivative as an S-donor ligand; demonstrated its ability to form luminescent coordination complexes with palladium. |

| Recent antiviral research (2021) | SARS-CoV-2 inhibition | Identified potent inhibitors based on anthracene derivatives; showed effective inhibition of viral replication mechanisms. |

Wirkmechanismus

The mechanism of action of 9-Benzyl-10-methylanthracene involves its interaction with molecular targets such as the p53 protein. The compound can activate p53, leading to the suppression of MDM4 protein expression, upregulation of p53 protein levels, and induction of cell cycle arrest and apoptosis in cancer cells . Additionally, its photophysical properties enable it to act as a fluorescent sensor for singlet oxygen detection .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

10-Methylbenz[a]anthracene ()

- Molecular Formula : C₁₉H₁₄

- Substituents : Methyl group at position 10 of benz[a]anthracene.

- Key Differences : Unlike 9-benzyl-10-methylanthracene, this compound lacks a benzyl group and instead incorporates a fused benzene ring. The methyl group’s electronic effects (electron-donating) are similar, but the absence of a benzyl substituent reduces steric hindrance and alters conjugation pathways.

- Properties : NIST data indicate a molecular weight of 242.33 g/mol and gas-phase ionization energy of 7.30 ± 0.03 eV .

9-(4-Methoxyphenyl)-10-phenylanthracene (2a) ()

- Molecular Formula : C₂₉H₂₀O

- Substituents : Methoxyphenyl and phenyl groups at positions 9 and 10.

- Key Differences : The methoxy group is strongly electron-donating, enhancing optoelectronic properties compared to the benzyl group’s neutral aromatic character. This compound’s optical absorption and electrochemical behavior (e.g., HOMO-LUMO gaps) may differ significantly due to substituent electronic effects .

10-Ethyl-9,10-dimethyl-9H-anthracene ()

- Molecular Formula : C₁₈H₂₀

- Substituents : Ethyl and methyl groups at positions 9 and 10.

- Key Differences: Alkyl substituents (ethyl/methyl) are purely electron-donating via induction, lacking the benzyl group’s resonance effects.

Physical and Electronic Properties

Biologische Aktivität

9-Benzyl-10-methylanthracene (CAS No. 24451-61-4) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the fields of cancer research and photophysical applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its anthracene backbone with a benzyl group at the 9-position and a methyl group at the 10-position. The molecular formula is , and it has a molecular weight of approximately 218.29 g/mol.

| Property | Value |

|---|---|

| CAS Number | 24451-61-4 |

| Molecular Formula | C17H14 |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with cellular targets that can influence various signaling pathways. Studies have shown that anthracene derivatives can act as p53 activators , which are crucial in regulating the cell cycle and preventing tumor formation. The specific mechanism involves the stabilization of p53, leading to enhanced apoptosis in cancer cells .

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported that derivatives of methylanthracene demonstrated enhanced potency in inhibiting cell proliferation compared to their parent compounds . The compound's effectiveness was linked to its ability to induce apoptosis through oxidative stress pathways.

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells : A study evaluating various anthracenyl derivatives found that this compound showed promising results in inhibiting the growth of human cancer cell lines, suggesting its potential as an anticancer agent .

- Photophysical Properties : The compound has been investigated for its photophysical properties, which are essential for applications in organic light-emitting diodes (OLEDs) and solar cells. Its fluorescence characteristics were analyzed, revealing significant quantum yields that could enhance its utility in photonic applications .

- Comparative Studies : Research comparing various anthracene derivatives highlighted that modifications at the 9 and 10 positions significantly affect biological activity. For example, substituting different groups can lead to variations in cytotoxic potency and selectivity towards cancer cells .

Potential Therapeutic Applications

Given its biological activity, this compound holds potential for several therapeutic applications:

- Cancer Therapy : Its ability to activate p53 suggests that it could be developed into a therapeutic agent for cancers where p53 is mutated or dysfunctional.

- Photodynamic Therapy : The compound's photophysical properties may allow it to be used in photodynamic therapy (PDT), where light activation induces cytotoxic effects in targeted tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.